molecular formula C22H22N2O5 B12036858 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide

Cat. No.: B12036858
M. Wt: 394.4 g/mol
InChI Key: YADSQYSMQQGGOI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, where a suitable dimethoxyphenyl derivative reacts with the pyrroloquinoline core under specific conditions, such as the presence of a catalyst or a specific solvent.

    Hydroxylation and Carboxamidation: The final steps involve the introduction of the hydroxyl and carboxamide groups. These steps may require the use of oxidizing agents for hydroxylation and amide-forming reagents for carboxamidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The carbonyl group in the pyrroloquinoline core can be reduced to form an alcohol.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions, where one or both methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may require the use of catalysts such as palladium on carbon (Pd/C) or specific solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby modulating their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Gene Expression Modulation: It may influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the pyrroloquinoline core.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar structure but includes an additional isobutylphenyl group.

The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-28-16-7-6-13(12-17(16)29-2)8-10-23-21(26)18-20(25)15-5-3-4-14-9-11-24(19(14)15)22(18)27/h3-7,12,25H,8-11H2,1-2H3,(H,23,26)

InChI Key

YADSQYSMQQGGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O)OC

Origin of Product

United States

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